molecular formula C18H18N4O3S2 B11024211 N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11024211
M. Wt: 402.5 g/mol
InChI Key: LCHAAOWHNUKFEG-UHFFFAOYSA-N
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Description

This compound belongs to the sulfanyl acetamide class, characterized by a thioether-linked acetamide backbone fused with a substituted thienopyrimidine moiety. The structure features a 4-hydroxy-6-methylthieno[2,3-d]pyrimidine core, a methylsulfanyl bridge, and an N-(3-acetylamino)phenyl group.

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H18N4O3S2/c1-10-6-14-17(25)21-15(22-18(14)27-10)8-26-9-16(24)20-13-5-3-4-12(7-13)19-11(2)23/h3-7H,8-9H2,1-2H3,(H,19,23)(H,20,24)(H,21,22,25)

InChI Key

LCHAAOWHNUKFEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the thieno[2,3-d]pyrimidinyl intermediate, which is then coupled with the acetylamino phenyl derivative

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: The compound’s potential therapeutic properties are of interest for drug development, particularly in targeting specific pathways involved in diseases.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid thienopyrimidine-acetamide scaffold. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Dihedral Angle (Aromatic Rings) Notable Properties
Target Compound : N-[3-(Acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide C₁₉H₁₈N₄O₃S₂ 430.5 4-Hydroxy-6-methylthienopyrimidine, N-acetylamino phenyl Not reported Likely moderate solubility due to polar hydroxy and acetamide groups
Analog 1 : 2-[(4-Hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide () C₁₃H₁₀F₃N₃O₂S 329.3 Trifluoromethylphenyl, 4-hydroxypyrimidine Not reported Enhanced lipophilicity from CF₃ group; potential metabolic stability
Analog 2 : N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () C₁₂H₁₂ClN₅OS 317.8 4-Chlorophenyl, 4,6-diaminopyrimidine 42.25° (I), 59.70° (II) Intramolecular N–H⋯N hydrogen bonding; planar conformation
Analog 3 : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () C₁₄H₁₅N₃OS 281.4 Dimethylpyrimidine, phenyl 91.9° Perpendicular aromatic rings; shortened Csp²–S bond (1.759 Å) due to p-π conjugation
Analog 4 : N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxohexahydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () C₂₇H₂₇N₃O₃S₂ 505.7 Hexahydrothienopyrimidine, methoxyphenyl Not reported High molecular weight; rigidified scaffold may reduce solubility

Structural Differences and Implications

Core Heterocycle Modifications: The target compound’s thieno[2,3-d]pyrimidine core contrasts with pyrimidine (Analog 1–3) or hexahydrothienopyrimidine (Analog 4) systems. The 4-hydroxy group in the target compound may confer hydrogen-bonding capacity, similar to Analog 1’s 4-hydroxypyrimidine moiety .

Substituent Effects: The N-(3-acetylamino)phenyl group introduces a polar, hydrogen-bonding motif absent in Analog 3’s plain phenyl or Analog 2’s chlorophenyl. This could improve target affinity but reduce membrane permeability. Methylsulfanyl vs. plain sulfanyl: The methyl group in the target compound may sterically hinder rotation, stabilizing a bioactive conformation .

Conformational Analysis :

  • Dihedral angles between aromatic rings vary widely: Analog 3’s near-perpendicular arrangement (91.9°) vs. Analog 2’s 42–60° angles. The target compound’s conformation is unreported but likely influenced by intramolecular hydrogen bonding, as seen in Analog 2 .

Biological Activity

N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound with a thieno[2,3-d]pyrimidine core structure. This compound contains various functional groups that suggest potential interactions with biological targets, leading to diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3S2. The presence of an acetylamino group and a sulfanyl moiety enhances its reactivity and potential biological activity. The compound's structural features allow for targeted interactions with biological systems, which could lead to innovative therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the thieno[2,3-d]pyrimidine core and subsequent modifications to introduce the acetylamino and sulfanyl groups. Detailed reaction conditions and purification methods are critical for achieving high yields and purity:

  • Formation of Thieno[2,3-d]pyrimidine Core :
    • Starting materials include appropriate pyrimidine derivatives.
    • Reagents such as sulfur sources may be utilized to facilitate ring formation.
  • Acetylation :
    • Acetic anhydride or acetyl chloride can be used to introduce the acetylamino group.
  • Sulfanylation :
    • Sulfanyl groups can be introduced using thiol reagents under controlled conditions.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in animal models of epilepsy. For instance, derivatives with structural similarities have been evaluated for their ability to inhibit seizures in models such as maximal electroshock (MES) tests .
  • Kinase Inhibition : Compounds in this class may act as inhibitors of IκB kinase (IKK), which is implicated in inflammatory diseases and cancer. This suggests potential use in treating conditions mediated by NF-κB signaling pathways .

Case Studies

  • Anticonvulsant Screening :
    • A study synthesized several N-phenyl derivatives and evaluated their anticonvulsant activity using MES tests. The results indicated that certain derivatives displayed significant protective effects against seizures at specific dosages, highlighting the importance of structural features in determining activity .
  • Inflammatory Disease Models :
    • Research into thieno[2,3-d]pyrimidine derivatives has shown promise in reducing inflammation in preclinical models. These findings support further investigation into the anti-inflammatory potential of this compound.

Potential Applications

Given its unique structure, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticonvulsants or anti-inflammatory agents.
  • Targeted Therapy : Its ability to interact with specific biological targets could facilitate the design of targeted therapies for diseases such as epilepsy or cancer.

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